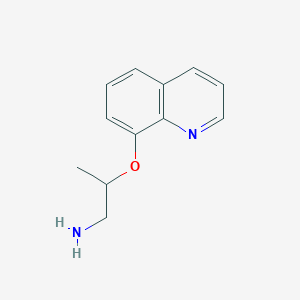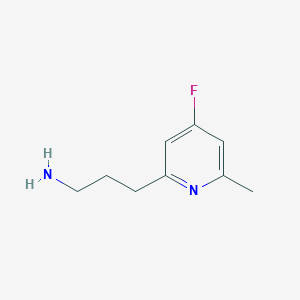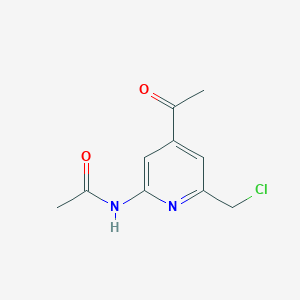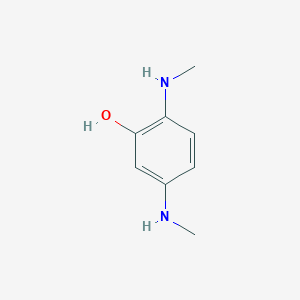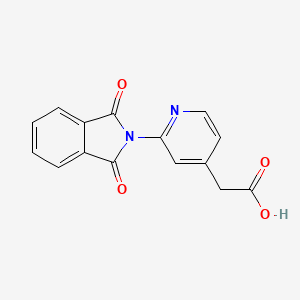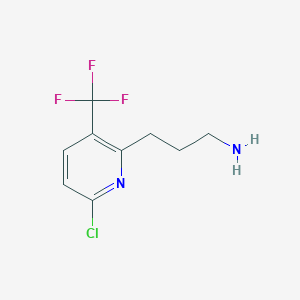
3-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)propan-1-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group, a trifluoromethyl group, and an amine group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)propan-1-amine typically involves multi-step organic reactions. One common method involves the following steps:
Starting Material: The synthesis begins with 6-chloro-3-(trifluoromethyl)pyridine.
Nucleophilic Substitution: The chloro group on the pyridine ring undergoes nucleophilic substitution with a suitable amine, such as propan-1-amine, under basic conditions.
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
3-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as thiols or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium thiolate (NaSR) or sodium alkoxide (NaOR) are used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
3-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Agrochemicals: The compound is investigated for its potential use in the development of agrochemicals, such as herbicides and insecticides.
作用機序
The mechanism of action of 3-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds with target proteins, influencing their conformation and function.
類似化合物との比較
Similar Compounds
3-(Trifluoromethyl)pyridine: Lacks the chloro and amine groups, making it less versatile in chemical reactions.
6-Chloro-3-(trifluoromethyl)pyridine: Lacks the amine group, limiting its applications in medicinal chemistry.
3-(6-Chloro-2-pyridyl)propan-1-amine: Lacks the trifluoromethyl group, affecting its lipophilicity and biological activity.
Uniqueness
3-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)propan-1-amine is unique due to the combination of the chloro, trifluoromethyl, and amine groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C9H10ClF3N2 |
|---|---|
分子量 |
238.64 g/mol |
IUPAC名 |
3-[6-chloro-3-(trifluoromethyl)pyridin-2-yl]propan-1-amine |
InChI |
InChI=1S/C9H10ClF3N2/c10-8-4-3-6(9(11,12)13)7(15-8)2-1-5-14/h3-4H,1-2,5,14H2 |
InChIキー |
GHGHDCIFYNYBHB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1C(F)(F)F)CCCN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


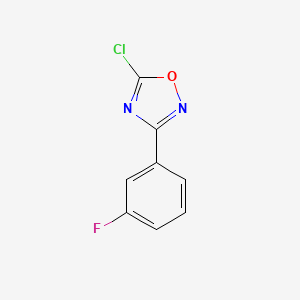
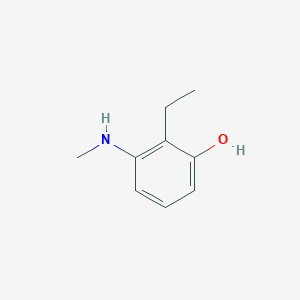
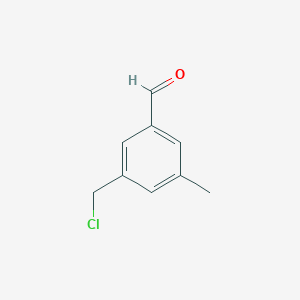
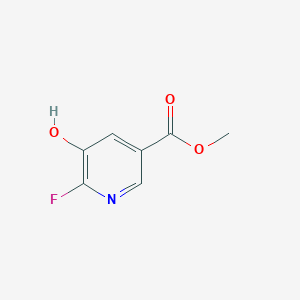
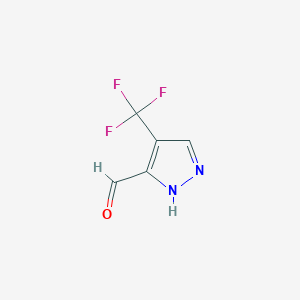
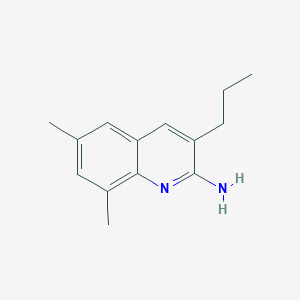

![[1-(Trifluoromethyl)cyclopropyl]hydrazine](/img/structure/B14850424.png)
